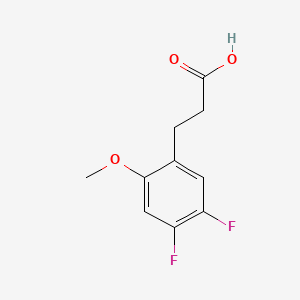

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid

Übersicht

Beschreibung

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is an organic compound with the molecular formula C10H10F2O3 It is characterized by the presence of a difluoromethoxyphenyl group attached to a propionic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4,5-difluoro-2-methoxybenzene.

Grignard Reaction: The 4,5-difluoro-2-methoxybenzene undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding phenylmagnesium bromide intermediate.

Carboxylation: The phenylmagnesium bromide intermediate is then subjected to carboxylation using carbon dioxide to yield the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

Oxidation: Formation of difluoromethoxybenzoic acid.

Reduction: Formation of 3-(4,5-difluoro-2-methoxyphenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for:

- Anti-inflammatory Properties : Compounds derived from this acid have shown potential in reducing inflammation through various biochemical pathways.

- Analgesic Effects : Its structural similarity to known analgesics suggests possible pain-relieving properties.

- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cells by interacting with specific molecular targets .

Material Science

In material science, this compound is being explored for:

- Advanced Materials Development : It is utilized in synthesizing polymers and coatings that exhibit enhanced mechanical properties and chemical resistance.

- Agrochemicals : The compound's derivatives are being researched for use in agrochemical formulations, potentially improving crop protection and yield .

Biological Studies

In biological research, this compound acts as a probe in various biochemical assays:

Wirkmechanismus

The mechanism of action of 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

3-(2-Methoxyphenyl)propionic acid: Similar structure but lacks the difluoro substitution.

3-(3,5-Difluoro-2-methoxyphenyl)propionic acid: Similar structure with different fluorine substitution pattern.

Uniqueness: 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is unique due to the specific positioning of the difluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

3-(4,5-Difluoro-2-methoxyphenyl)propionic acid is a compound of significant interest in medicinal chemistry and material science due to its diverse biological activities and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propionic acid moiety linked to a 4,5-difluoro-2-methoxyphenyl group, which contributes to its unique chemical properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

Target Interactions

Research indicates that this compound may interact with various biological targets. Compounds with similar structures have been shown to bind with high affinity to multiple receptors, potentially altering their function and leading to various biological effects.

Biochemical Pathways

The compound is believed to influence several biochemical pathways that are crucial for its biological effects. These pathways may include those involved in inflammation, cell signaling, and metabolic regulation. For instance, it has been suggested that it may exhibit anti-inflammatory , antiviral , and anticancer activities based on the properties of analogous compounds.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of this compound. It is hypothesized that the compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory responses, thereby providing therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and apoptosis pathways.

Antiviral Activity

Preliminary findings suggest that the compound may possess antiviral properties. Its ability to interfere with viral replication processes could make it a candidate for further investigation as an antiviral agent.

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of this compound against various cell lines. These studies typically measure cell viability, proliferation rates, and changes in cytokine production following treatment with the compound.

Table 1: Summary of In Vitro Studies

| Study Reference | Cell Line | Biological Activity Assessed | Result |

|---|---|---|---|

| Study A | Cancer A | Cell Viability | Decreased by 30% at 50 µM |

| Study B | Immune A | Cytokine Production | Reduced IL-6 levels by 40% |

| Study C | Viral B | Viral Replication | Inhibition observed at 100 µM |

In Vivo Studies

In vivo studies are necessary to validate the findings from in vitro experiments. Animal models are often used to evaluate the pharmacokinetics, efficacy, and safety profile of the compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4,5-Difluoro-2-methoxyphenyl)propionic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling fluorinated aromatic precursors with a propionic acid moiety. For example, a Suzuki-Miyaura reaction could introduce the difluoro-methoxy phenyl group to a propenoic acid derivative, followed by hydrogenation to yield the propionic acid backbone . Purification is achieved via recrystallization (using ethanol/water mixtures) or preparative HPLC with a C18 column and acetonitrile/water mobile phase. Purity optimization requires monitoring by NMR (to confirm substituent positions) and HPLC-MS (to detect trace impurities) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural confirmation : H/C NMR (e.g., δ ~2.5–3.0 ppm for propionic acid protons; aromatic region for fluorinated/methoxy groups) .

- Purity assessment : Reverse-phase HPLC with UV detection at 254 nm, paired with high-resolution mass spectrometry (HRMS) for molecular ion validation .

- Thermal stability : Differential scanning calorimetry (DSC) to identify melting points and degradation thresholds .

Q. How is this compound utilized in pharmacological or biochemical studies?

- Methodological Answer : Similar phenylpropionic acid derivatives are used as intermediates in drug discovery (e.g., anti-inflammatory agents). For target validation, researchers employ in vitro assays such as enzyme inhibition (e.g., COX-1/COX-2 inhibition measured via fluorometric kits) or cell viability assays (MTT assays in macrophage models) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Reactivity prediction : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model electronic properties, acid dissociation constants (pKa), and regioselectivity in further functionalization .

- Biological activity : Molecular docking (AutoDock Vina) against protein targets (e.g., cyclooxygenase) to simulate binding affinities. Pharmacophore modeling identifies critical functional groups for activity .

Q. What strategies resolve contradictions in environmental persistence data for fluorinated aromatic acids?

- Methodological Answer : Contradictions often arise from matrix effects (e.g., soil vs. water). Researchers should:

- Use isotope-labeled internal standards (e.g., C-analogs) in LC-MS/MS to improve quantification accuracy .

- Conduct accelerated degradation studies under controlled UV light/pH conditions to compare lab and environmental half-lives .

- Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., organic carbon content) in field data .

Q. How can reaction engineering improve the scalability of synthesizing this compound?

- Methodological Answer :

- Flow chemistry : Continuous synthesis reduces side reactions (e.g., via microreactors with precise temperature/residence time control) .

- Catalyst optimization : Screen immobilized catalysts (e.g., Pd/C nanoparticles) to enhance yield and reduce metal leaching .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors intermediate formation in real time .

Q. What advanced techniques detect trace-level degradation products in environmental samples?

- Methodological Answer :

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to concentrate analytes .

- Detection : LC-QTOF-MS in negative ionization mode for high sensitivity and structural elucidation of metabolites (e.g., defluorinated or hydroxylated derivatives) .

- Data analysis : Non-targeted screening using software (e.g., Compound Discoverer) to identify unknown transformation products .

Q. How do structural modifications (e.g., fluorination) influence the compound’s physicochemical properties?

- Methodological Answer :

- LogP determination : Shake-flask method with octanol/water partitioning, compared to computational predictions (e.g., XLogP3) .

- Acidity studies : Potentiometric titration to measure pKa shifts caused by electron-withdrawing fluorine groups .

- Solubility : Use a nephelometer to quantify aqueous solubility under varying pH conditions .

Eigenschaften

IUPAC Name |

3-(4,5-difluoro-2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-15-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTSALDVVUTTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901260858 | |

| Record name | 4,5-Difluoro-2-methoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-69-9 | |

| Record name | 4,5-Difluoro-2-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Difluoro-2-methoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.